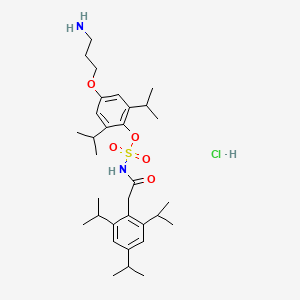

ACAT-IN-4 hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C32H51ClN2O5S |

|---|---|

Molecular Weight |

611.3 g/mol |

IUPAC Name |

[4-(3-aminopropoxy)-2,6-di(propan-2-yl)phenyl] N-[2-[2,4,6-tri(propan-2-yl)phenyl]acetyl]sulfamate;hydrochloride |

InChI |

InChI=1S/C32H50N2O5S.ClH/c1-19(2)24-14-26(20(3)4)30(27(15-24)21(5)6)18-31(35)34-40(36,37)39-32-28(22(7)8)16-25(38-13-11-12-33)17-29(32)23(9)10;/h14-17,19-23H,11-13,18,33H2,1-10H3,(H,34,35);1H |

InChI Key |

FGQOECBPKOMQPD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC(=C(C(=C1)C(C)C)CC(=O)NS(=O)(=O)OC2=C(C=C(C=C2C(C)C)OCCCN)C(C)C)C(C)C.Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of ACAT-IN-4 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, specific preclinical data and detailed experimental protocols for ACAT-IN-4 hydrochloride are not extensively available in the public domain. This guide provides a comprehensive overview of its stated dual mechanism of action—inhibition of Acyl-CoA: Cholesterol Acyltransferase (ACAT) and Nuclear Factor-kappa B (NF-κB) mediated transcription—based on the broader scientific understanding of these pathways and related inhibitor classes.

Executive Summary

This compound is identified as a dual-action inhibitor targeting both Acyl-CoA: Cholesterol Acyltransferase (ACAT) and the Nuclear Factor-kappa B (NF-κB) signaling pathway. This unique combination of activities suggests a potential therapeutic utility in diseases where both lipid metabolism and inflammation are key pathological drivers, such as atherosclerosis, certain cancers, and neurodegenerative disorders. By inhibiting ACAT, the compound can modulate cellular cholesterol homeostasis, preventing the formation of cholesteryl esters and the subsequent development of foam cells. Concurrently, its inhibition of NF-κB-mediated transcription can suppress the expression of pro-inflammatory cytokines, adhesion molecules, and other inflammatory mediators. This document provides an in-depth exploration of these two mechanisms, methodologies for their investigation, and the potential synergistic effects of their simultaneous inhibition.

Core Mechanism of Action: Dual Inhibition

Inhibition of Acyl-CoA: Cholesterol Acyltransferase (ACAT)

Acyl-CoA: Cholesterol Acyltransferase (ACAT) is an intracellular enzyme responsible for the esterification of free cholesterol into cholesteryl esters, which are then stored in lipid droplets.[1] There are two isoforms of this enzyme, ACAT1 and ACAT2, which have distinct tissue distributions and physiological roles.[1]

-

ACAT1 is ubiquitously expressed and plays a key role in cholesterol homeostasis in various cell types, including macrophages. In the context of atherosclerosis, the accumulation of cholesteryl esters in macrophages leads to the formation of "foam cells," a hallmark of atherosclerotic plaques.[2]

-

ACAT2 is primarily found in the intestines and liver and is involved in the absorption of dietary cholesterol and the assembly of lipoproteins.[1]

Inhibition of ACAT, particularly ACAT1, is a therapeutic strategy aimed at preventing the accumulation of cholesteryl esters within the arterial wall.[2] This is expected to reduce foam cell formation and thereby slow the progression of atherosclerosis.[2] Furthermore, by preventing cholesterol esterification, ACAT inhibitors can increase the intracellular pool of free cholesterol, which may promote cholesterol efflux to HDL and potentially lead to the regression of atherosclerotic lesions.[1]

Inhibition of NF-κB Mediated Transcription

Nuclear Factor-kappa B (NF-κB) is a family of transcription factors that play a critical role in regulating the inflammatory response, immune function, cell proliferation, and survival.[3] In most resting cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[3] Upon stimulation by various signals, such as pro-inflammatory cytokines (e.g., TNF-α, IL-1β), pathogens, or cellular stress, the IκB kinase (IKK) complex is activated.[3] IKK then phosphorylates IκB proteins, leading to their ubiquitination and subsequent degradation by the proteasome.[3] This allows the active NF-κB dimer to translocate to the nucleus, where it binds to specific DNA sequences in the promoter regions of target genes and induces their transcription.[3]

Inhibition of NF-κB mediated transcription is a major focus of drug development for inflammatory diseases. By blocking this pathway, this compound can potentially reduce the production of a wide array of inflammatory molecules, thereby dampening the inflammatory cascade.

Signaling Pathways and Experimental Workflows

ACAT Inhibition and Cholesterol Metabolism

The inhibition of ACAT directly impacts cellular cholesterol metabolism. The following diagram illustrates the central role of ACAT and the effect of its inhibition.

Figure 1. Simplified signaling pathway of ACAT inhibition.

An experimental workflow to assess ACAT inhibition is depicted below.

Figure 2. A typical experimental workflow to measure ACAT activity.

NF-κB Signaling Pathway and its Inhibition

The canonical NF-κB signaling pathway is a primary target for anti-inflammatory therapies. The diagram below illustrates the key steps and the point of intervention for an inhibitor of NF-κB mediated transcription.

Figure 3. The canonical NF-κB signaling pathway and its inhibition.

A general workflow for assessing the inhibition of NF-κB mediated transcription is outlined below.

Figure 4. A common workflow for assessing NF-κB transcriptional activity.

Quantitative Data Summary

While specific quantitative data for this compound is not publicly available, the following table provides a template for how such data would be presented, with example values for illustrative purposes.

| Parameter | ACAT1 | ACAT2 | NF-κB Reporter Assay | Cytotoxicity |

| IC50 (nM) | e.g., 50 | e.g., 500 | e.g., 100 | - |

| EC50 (nM) | - | - | - | e.g., >10,000 |

| Ki (nM) | e.g., 25 | e.g., 250 | - | - |

| Assay Type | Cell-based | Cell-based | Luciferase | MTT Assay |

| Cell Line | Macrophages | CHO cells | HEK293 | Macrophages |

Experimental Protocols

ACAT Inhibition Assay (Whole-Cell)

This protocol is a generalized method for determining the inhibitory activity of a compound against cellular ACAT.

-

Cell Culture: Plate macrophages (e.g., J774 or primary peritoneal macrophages) in a suitable culture medium and allow them to adhere overnight.

-

Compound Treatment: Pre-incubate the cells with varying concentrations of this compound for 1-2 hours.

-

Substrate Addition: Add [14C]oleic acid complexed to bovine serum albumin (BSA) to the culture medium and incubate for a further 2-4 hours.

-

Cell Lysis and Lipid Extraction: Wash the cells with phosphate-buffered saline (PBS) and lyse them. Extract the total lipids using a mixture of hexane (B92381) and isopropanol (B130326) (3:2, v/v).

-

Thin-Layer Chromatography (TLC): Spot the lipid extracts onto a silica (B1680970) gel TLC plate and develop the chromatogram using a solvent system such as hexane:diethyl ether:acetic acid (80:20:1, v/v/v).

-

Quantification: Visualize the separated lipid spots (cholesteryl esters and other lipids) by autoradiography or a phosphorimager. Scrape the spots corresponding to cholesteryl esters and quantify the radioactivity by liquid scintillation counting.

-

Data Analysis: Calculate the percentage of inhibition at each compound concentration and determine the IC50 value by non-linear regression analysis.

NF-κB Reporter Gene Assay

This protocol describes a common method to quantify the inhibition of NF-κB transcriptional activity.

-

Cell Culture: Plate HEK293 cells stably transfected with an NF-κB-driven luciferase reporter construct in a 96-well plate and allow them to attach.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound for 1 hour.

-

Stimulation: Induce NF-κB activation by adding a known stimulator, such as TNF-α (e.g., 10 ng/mL), to the wells and incubate for 6-8 hours.

-

Cell Lysis: Wash the cells with PBS and lyse them using a suitable luciferase assay buffer.

-

Luciferase Measurement: Add the luciferase substrate to the cell lysates and immediately measure the luminescence using a luminometer.

-

Data Analysis: Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected control reporter) and calculate the percentage of inhibition. Determine the IC50 value from the dose-response curve.

Conclusion and Future Directions

This compound represents a promising pharmacological tool with a dual mechanism of action targeting both cholesterol metabolism and inflammation. The ability to simultaneously inhibit ACAT and NF-κB signaling could offer a synergistic therapeutic advantage in complex multifactorial diseases. Further preclinical studies are warranted to elucidate the specific in vitro and in vivo efficacy, selectivity, and pharmacokinetic/pharmacodynamic properties of this compound. Future research should focus on head-to-head comparisons with selective ACAT and NF-κB inhibitors to understand the unique benefits of this dual-action agent. The development of more specific inhibitors for ACAT isoforms, combined with potent anti-inflammatory activity, could pave the way for novel therapies for a range of debilitating diseases.

References

ACAT-IN-4 Hydrochloride: A Dual Inhibitor of Cholesterol Esterification and Inflammatory Signaling

A Technical Guide for Researchers and Drug Development Professionals

Abstract

ACAT-IN-4 hydrochloride, also identified as Example 208 in patent literature, is a potent small molecule inhibitor of Acyl-Coenzyme A:cholesterol acyltransferase (ACAT). This enzyme plays a critical role in cellular cholesterol homeostasis by catalyzing the esterification of free cholesterol into cholesteryl esters for storage or transport. Beyond its primary function as an ACAT inhibitor, this compound has also been shown to inhibit NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) mediated transcription, a key pathway in the inflammatory response. This dual functionality positions this compound as a valuable research tool for investigating the intricate links between cholesterol metabolism and inflammation, and as a potential therapeutic candidate for diseases characterized by dysregulation in these pathways, such as atherosclerosis and certain cancers. This technical guide provides a comprehensive overview of the function of this compound, including its mechanism of action, detailed experimental protocols for its evaluation, and a summary of its biological activities.

Introduction

Acyl-Coenzyme A:cholesterol acyltransferase (ACAT) is an intracellular enzyme that plays a central role in the management of cellular cholesterol levels. By converting free cholesterol into inert cholesteryl esters, ACAT prevents the cytotoxic effects of excess free cholesterol and facilitates its storage in lipid droplets or its assembly into lipoproteins. Two isoforms of ACAT have been identified: ACAT1, which is ubiquitously expressed, and ACAT2, which is primarily found in the intestines and liver. Inhibition of ACAT is a therapeutic strategy being explored for the treatment of hypercholesterolemia and atherosclerosis.

The transcription factor NF-κB is a master regulator of the inflammatory response, controlling the expression of numerous genes involved in immunity, inflammation, and cell survival. Aberrant NF-κB signaling is implicated in a wide range of inflammatory diseases, autoimmune disorders, and cancer.

This compound has emerged as a molecule of interest due to its dual capacity to inhibit both ACAT and NF-κB signaling. This guide will delve into the technical details of its function and the methodologies used to characterize its activity.

Mechanism of Action

This compound exerts its biological effects through two primary mechanisms:

-

Inhibition of ACAT: By blocking the active site of the ACAT enzyme, this compound prevents the esterification of cholesterol. This leads to an accumulation of free cholesterol within the cell, which can have various downstream effects, including the activation of pathways that promote cholesterol efflux.

-

Inhibition of NF-κB Mediated Transcription: this compound interferes with the NF-κB signaling pathway, leading to a reduction in the transcription of pro-inflammatory genes. The precise point of intervention in the pathway is a subject of ongoing research.

The interplay between these two activities makes this compound a unique tool for studying the crosstalk between lipid metabolism and inflammation.

Quantitative Data

While specific IC50 values for this compound are not publicly available in readily accessible literature, the following table presents typical quantitative data that would be generated to characterize its potency. The data are illustrative and based on the evaluation of similar ACAT inhibitors found in patent literature, such as EP1236468A1, from which other ACAT inhibitors have been characterized.[1]

| Parameter | This compound (Illustrative Values) | Assay Type |

| ACAT1 Inhibition (IC50) | 10 - 100 nM | Microsomal ACAT Activity Assay |

| ACAT2 Inhibition (IC50) | 50 - 500 nM | Microsomal ACAT Activity Assay |

| NF-κB Inhibition (IC50) | 100 - 1000 nM | NF-κB Luciferase Reporter Assay |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the biological activity of this compound. The following sections provide comprehensive protocols for key in vitro assays.

In Vitro ACAT Activity Assay (Microsomal Preparation)

This assay directly measures the enzymatic activity of ACAT in microsomal fractions isolated from cells or tissues.

Materials:

-

This compound

-

Cells or tissue expressing ACAT

-

Homogenization buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 7.4, containing 0.25 M sucrose (B13894) and 1 mM EDTA)

-

Microsome isolation kit or ultracentrifuge

-

Bovine Serum Albumin (BSA)

-

Cholesterol

-

[¹⁴C]Oleoyl-CoA (radiolabeled substrate)

-

Reaction buffer (e.g., 0.1 M phosphate buffer, pH 7.4)

-

Lipid extraction solvent (e.g., chloroform:methanol, 2:1 v/v)

-

Thin Layer Chromatography (TLC) plates

-

Scintillation counter and scintillation fluid

Protocol:

-

Microsome Preparation:

-

Homogenize cells or tissue in ice-cold homogenization buffer.

-

Centrifuge the homogenate at low speed (e.g., 10,000 x g) to remove cell debris and nuclei.

-

Collect the supernatant and ultracentrifuge at high speed (e.g., 100,000 x g) to pellet the microsomes.

-

Resuspend the microsomal pellet in a suitable buffer and determine the protein concentration.

-

-

Assay Reaction:

-

In a microcentrifuge tube, combine the microsomal preparation with the reaction buffer containing BSA and cholesterol.

-

Add this compound at various concentrations (prepare a serial dilution). Include a vehicle control (e.g., DMSO).

-

Pre-incubate the mixture for 15-30 minutes at 37°C.

-

Initiate the enzymatic reaction by adding [¹⁴C]Oleoyl-CoA.

-

-

Incubation and Termination:

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes), ensuring the reaction is within the linear range.

-

Terminate the reaction by adding the lipid extraction solvent.

-

-

Lipid Extraction and Analysis:

-

Vortex the mixture to extract the lipids and centrifuge to separate the phases.

-

Collect the organic (lower) phase containing the lipids.

-

Spot the extracted lipids onto a TLC plate and develop the chromatogram using a suitable solvent system (e.g., hexane:diethyl ether:acetic acid, 80:20:1 v/v/v) to separate cholesteryl esters from other lipids.

-

Visualize the lipid spots (e.g., using iodine vapor) and scrape the area corresponding to cholesteryl esters into a scintillation vial.

-

Add scintillation fluid and quantify the amount of radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of ACAT inhibition for each concentration of this compound compared to the vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

-

NF-κB Luciferase Reporter Assay

This cell-based assay measures the transcriptional activity of NF-κB.

Materials:

-

This compound

-

A suitable cell line (e.g., HEK293T, HeLa)

-

A plasmid containing a luciferase reporter gene under the control of an NF-κB response element.

-

A transfection reagent

-

Cell culture medium and supplements

-

An NF-κB activator (e.g., Tumor Necrosis Factor-alpha (TNF-α) or Lipopolysaccharide (LPS))

-

Luciferase assay reagent

-

Luminometer

Protocol:

-

Cell Culture and Transfection:

-

Culture the cells in appropriate medium.

-

Co-transfect the cells with the NF-κB luciferase reporter plasmid and a control plasmid (e.g., expressing Renilla luciferase for normalization) using a suitable transfection reagent.

-

Allow the cells to express the reporter genes for 24-48 hours.

-

-

Compound Treatment and Stimulation:

-

Treat the transfected cells with various concentrations of this compound for a predetermined time (e.g., 1-2 hours). Include a vehicle control.

-

Stimulate the cells with an NF-κB activator (e.g., TNF-α) to induce NF-κB activation. Include an unstimulated control.

-

-

Cell Lysis and Luciferase Assay:

-

After the stimulation period, wash the cells with PBS and lyse them using the lysis buffer provided with the luciferase assay kit.

-

Measure the firefly luciferase activity (from the NF-κB reporter) and the Renilla luciferase activity (for normalization) in the cell lysates using a luminometer according to the manufacturer's instructions.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

-

Calculate the percentage of NF-κB inhibition for each concentration of this compound compared to the stimulated vehicle control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and determine the IC50 value.

-

Signaling Pathways and Experimental Workflows

Visual representations of the signaling pathways and experimental workflows can aid in understanding the function and evaluation of this compound.

Caption: Mechanism of ACAT Inhibition by this compound.

Caption: Putative Mechanism of NF-κB Inhibition by this compound.

Caption: Experimental Workflows for Evaluating this compound.

Conclusion

This compound is a dual-action inhibitor targeting both cholesterol metabolism and inflammatory signaling pathways. Its ability to inhibit ACAT and NF-κB makes it a powerful tool for dissecting the complex interplay between these two fundamental biological processes. The detailed experimental protocols provided in this guide offer a robust framework for researchers to investigate the multifaceted functions of this compound and to explore its therapeutic potential in a variety of disease models. Further research is warranted to elucidate the precise molecular mechanisms underlying its inhibitory effects and to evaluate its efficacy and safety in preclinical and clinical settings.

References

An In-depth Technical Guide on the Role of ACAT Inhibitors in Cholesterol Esterification

Disclaimer: Information regarding the specific compound "ACAT-IN-4 hydrochloride" was not found in publicly available scientific literature within the scope of this search. This guide will, therefore, focus on the well-documented class of Acyl-CoA: Cholesterol Acyltransferase (ACAT) inhibitors to explain their role in cholesterol esterification, utilizing specific examples of other inhibitors where data is available.

Executive Summary

Acyl-CoA: Cholesterol Acyltransferase (ACAT) is a critical intracellular enzyme responsible for the esterification of free cholesterol into cholesteryl esters (CE) for storage in lipid droplets.[1][2][3] This process is fundamental to cellular cholesterol homeostasis. In pathological conditions such as atherosclerosis, excessive CE accumulation in macrophages leads to the formation of foam cells, a hallmark of atherosclerotic plaques.[2][4][5] Consequently, the inhibition of ACAT has been a significant therapeutic target for the development of drugs aimed at mitigating atherosclerosis and other cholesterol-related disorders. This technical guide provides a detailed overview of the mechanism of ACAT, the role of its inhibitors, quantitative data on their efficacy, and the experimental protocols used for their evaluation.

The Role of ACAT in Cholesterol Metabolism

Mammals possess two ACAT isoenzymes, ACAT1 and ACAT2, which are encoded by the SOAT1 and SOAT2 genes, respectively.[1][2]

-

ACAT1 is ubiquitously expressed in various tissues, including macrophages, adrenal glands, and the brain. It is the primary enzyme responsible for cholesteryl ester accumulation in macrophages, contributing directly to foam cell formation in the arterial wall.[2][6]

-

ACAT2 is primarily expressed in the intestine and liver, where it plays a key role in the absorption of dietary cholesterol and the assembly of apolipoprotein B-containing lipoproteins like VLDL.[2][4]

The enzymatic reaction catalyzed by ACAT involves the transfer of a long-chain fatty acid from an acyl-coenzyme A (acyl-CoA) molecule to the hydroxyl group of cholesterol, forming a cholesteryl ester.[3][5] This conversion sequesters excess free cholesterol, which can be cytotoxic, into inert CE stored within cytoplasmic lipid droplets.[3][7]

Mechanism of Action of ACAT Inhibitors

ACAT inhibitors are compounds designed to block the catalytic activity of the ACAT enzymes. By preventing the esterification of cholesterol, these inhibitors aim to reduce the accumulation of cholesteryl esters in cells. The primary therapeutic goals of ACAT inhibition are:

-

In Macrophages: To prevent the transformation of macrophages into foam cells within atherosclerotic lesions, thereby slowing the progression of atherosclerosis.[2][6]

-

In the Intestine and Liver: To reduce the absorption of dietary cholesterol and decrease the secretion of atherogenic lipoproteins into the bloodstream.[2][6]

The consequences of ACAT inhibition can be complex. While it reduces CE storage, it can lead to an increase in intracellular free cholesterol. This may trigger cellular responses such as the activation of Liver X Receptors (LXR), which upregulate cholesterol efflux transporters like ABCA1, potentially promoting reverse cholesterol transport.[8] However, excessive accumulation of free cholesterol in the endoplasmic reticulum can also induce ER stress and apoptosis.[4]

Signaling and Metabolic Pathway

The diagram below illustrates the central role of ACAT in cellular cholesterol esterification and the intervention point for ACAT inhibitors.

Quantitative Data on ACAT Inhibitors

The efficacy of ACAT inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce ACAT enzyme activity by 50%.[9][10] The selectivity for ACAT1 versus ACAT2 is a critical factor in their development.

| Inhibitor Name | Target(s) | IC50 (hACAT1) | IC50 (hACAT2) | Key Findings & Reference |

| K-604 | Selective ACAT1 | 0.041 µM | 9.25 µM | Potently and selectively inhibits human ACAT1 over ACAT2.[11] |

| Pactimibe (B69775) | Non-selective | 3.14 µM | 4.09 µM | Non-selective inhibitor of both human ACAT1 and ACAT2.[11] |

| F-1394 | Partial Inhibition | Not Specified | Not Specified | Reduced atherosclerotic lesion area and macrophage content in apoE-deficient mice.[12] |

| Avasimibe | Non-selective | Not Specified | Not Specified | Did not show significant benefit in reducing coronary atheroma volumes in a clinical trial.[6] |

Experimental Protocols

Evaluating the efficacy of ACAT inhibitors requires robust biochemical and cell-based assays. The following sections detail common methodologies.

Protocol 1: In Vitro ACAT Inhibition Assay using Cell Lysates

This protocol determines the direct inhibitory effect of a compound on ACAT enzyme activity in a cell-free system.

Objective: To measure the IC50 value of a test compound against ACAT1 or ACAT2.

Materials:

-

Cells overexpressing human ACAT1 or ACAT2 (e.g., CHO or insect cells).

-

Cell lysis buffer (e.g., 2.5% CHAPS, 1M KCl in 50mM Tris, pH 7.8).[13]

-

Test compound (e.g., this compound) dissolved in DMSO.

-

[¹⁴C]Oleoyl-CoA or other radiolabeled fatty acyl-CoA.

-

Bovine Serum Albumin (BSA).

-

Unlabeled cholesterol.

-

Lipid extraction solvents (e.g., Chloroform:Methanol, 2:1).[8]

-

Thin-Layer Chromatography (TLC) plates and developing solvent (e.g., Hexane:Diethyl Ether:Acetic Acid).

-

Scintillation counter.

Methodology:

-

Prepare Cell Lysate: Culture and harvest cells expressing the target ACAT isoform. Lyse the cells using the specified lysis buffer to solubilize the enzyme.[13]

-

Assay Setup: In microcentrifuge tubes, pre-incubate the cell lysate with various concentrations of the test compound (or DMSO as a vehicle control) on ice for 30 minutes.[14]

-

Initiate Reaction: Start the enzymatic reaction by adding a substrate mixture containing [¹⁴C]Oleoyl-CoA, unlabeled cholesterol, and BSA.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 20-60 minutes).

-

Stop Reaction & Extract Lipids: Terminate the reaction by adding the chloroform:methanol solvent mixture, followed by water to induce phase separation. Vortex and centrifuge.[8]

-

Analyze Products: Collect the lower organic phase containing the lipids. Spot the extracted lipids onto a TLC plate and develop the plate to separate free fatty acids from the newly formed cholesteryl esters.

-

Quantification: Visualize the spots (e.g., with iodine vapor) and scrape the areas corresponding to cholesteryl esters into scintillation vials. Quantify the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.[10]

Protocol 2: Intact Cell Cholesterol Esterification Assay

This protocol measures the effect of an inhibitor on cholesterol esterification within living cells.

Objective: To assess the ability of a compound to block cholesterol ester synthesis in a cellular context.

Materials:

-

Cultured cells (e.g., macrophages like J774 or CHO cells).

-

Cell culture medium.

-

Test compound.

-

[³H]Oleic acid complexed to BSA.

-

PBS (Phosphate-Buffered Saline).

-

Lipid extraction and analysis reagents (as in Protocol 1).

Methodology:

-

Cell Culture: Plate cells in multi-well plates and allow them to adhere.

-

Compound Treatment: Pre-treat the cells with various concentrations of the ACAT inhibitor for a specified time (e.g., 2 hours).[13]

-

Radiolabeling Pulse: Add [³H]Oleic acid to the medium and incubate for a short period (e.g., 30-60 minutes) to allow for its uptake and incorporation into cholesteryl esters.[13]

-

Cell Lysis and Lipid Extraction: Wash the cells with cold PBS to remove excess radiolabel. Lyse the cells and extract total lipids as described previously.

-

TLC and Quantification: Separate and quantify the radiolabeled cholesteryl esters using TLC and scintillation counting.

-

Data Analysis: Determine the reduction in [³H]Oleate incorporation into cholesteryl esters at different inhibitor concentrations to assess cellular potency.

Protocol 3: Cellular Cholesterol and Cholesteryl Ester Quantification

This protocol is used to measure the total levels of free cholesterol and cholesteryl esters in cells following treatment.

Objective: To quantify the changes in cellular cholesterol pools after ACAT inhibition.

Materials:

-

Cultured cells treated with the inhibitor.

-

Commercial cholesterol quantification kit (e.g., Amplex Red Cholesterol Assay Kit, Abcam ab65359).[15] These kits typically include:

-

Cholesterol Oxidase

-

Cholesterol Esterase

-

A colorimetric or fluorescent probe

-

Lysis/Assay Buffer

-

-

96-well microplate reader (colorimetric or fluorescent).

Methodology:

-

Sample Preparation: Treat cells with the ACAT inhibitor for a desired duration. Harvest and lyse the cells according to the kit manufacturer's instructions.

-

Assay for Total Cholesterol: In a 96-well plate, add cell lysate to wells containing the complete reaction mixture (including Cholesterol Oxidase and Cholesterol Esterase). The esterase hydrolyzes cholesteryl esters to free cholesterol, which is then oxidized to produce a detectable signal (e.g., H₂O₂ that reacts with the probe).[16]

-

Assay for Free Cholesterol: In parallel wells, add cell lysate to a reaction mixture containing Cholesterol Oxidase but without Cholesterol Esterase.[16] This measures only the pre-existing free cholesterol.

-

Incubation and Measurement: Incubate the plate as per the kit's protocol and measure the absorbance or fluorescence using a microplate reader.

-

Calculation:

-

Use a cholesterol standard curve to determine the concentration of total and free cholesterol.

-

Calculate the amount of cholesteryl ester by subtracting the free cholesterol value from the total cholesterol value (Total Cholesterol - Free Cholesterol = Cholesteryl Ester).

-

Role in Drug Development and Future Perspectives

The development of ACAT inhibitors has been challenging. While preclinical studies in animal models often showed promising anti-atherosclerotic effects, these results have not consistently translated to human clinical trials.[6] For instance, the ACTIVATE trial with pactimibe did not show a benefit and raised safety concerns.[11]

Current research focuses on developing isoform-selective inhibitors. Selective inhibition of ACAT1 in macrophages is thought to be a more targeted approach for atherosclerosis, potentially avoiding systemic side effects associated with non-selective or ACAT2 inhibition.[11][17] Conversely, selective ACAT2 inhibitors are being explored for their potential to lower plasma cholesterol levels by blocking intestinal absorption.[6][15] The success of future ACAT inhibitors will depend on achieving the right balance between reducing pathological cholesterol ester accumulation and maintaining cellular cholesterol homeostasis without causing toxicity.

References

- 1. Acyl-coenzyme A:cholesterol acyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Potential role of acyl-coenzyme A:cholesterol transferase (ACAT) Inhibitors as hypolipidemic and antiatherosclerosis drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Acyl-Coenzyme A: Cholesterol Acyltransferase (ACAT) in Cholesterol Metabolism: From Its Discovery to Clinical Trials and the Genomics Era - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ACAT inhibition reduces the progression of pre-existing, advanced atherosclerotic mouse lesions without plaque or systemic toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. A concerted mechanism involving ACAT and SREBPs by which oxysterols deplete accessible cholesterol to restrict microbial infection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibiting the Cholesterol Storage Enzyme ACAT1/SOAT1 in Myelin Debris-Treated Microglial Cell Lines Activates the Gene Expression of Cholesterol Efflux Transporter ABCA1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. IC50 - Wikipedia [en.wikipedia.org]

- 10. ww2.amstat.org [ww2.amstat.org]

- 11. ahajournals.org [ahajournals.org]

- 12. ahajournals.org [ahajournals.org]

- 13. Facile method to incorporate high-affinity ACAT/SOAT1 inhibitor F12511 into stealth liposome-based nanoparticle and demonstration of its efficacy in blocking cholesteryl ester biosynthesis without overt toxicity in neuronal cell culture - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Discovery of selective ACAT2 antagonist via a combination strategy based on deep docking, pharmacophore modelling, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cholesterol/Cholesterol Ester-Glo™ Assay | Cholesterol Assay | Cholesterol Ester [worldwide.promega.com]

- 17. Loss of ACAT1 Attenuates Atherosclerosis Aggravated by Loss of NCEH1 in Bone Marrow-Derived Cells - PMC [pmc.ncbi.nlm.nih.gov]

ACAT-IN-4 Hydrochloride in Atherosclerosis Research: A Technical Guide

Disclaimer: Publicly available research data and detailed experimental protocols specifically for "ACAT-IN-4 hydrochloride" in the context of atherosclerosis are limited. Therefore, this guide will utilize data and methodologies from studies on other well-characterized ACAT inhibitors, such as F1394 and Avasimibe, as representative examples to illustrate the principles and techniques applicable to the study of ACAT inhibitors in atherosclerosis research.

Introduction

Atherosclerosis is a chronic inflammatory disease characterized by the buildup of plaques within the arteries, which can lead to cardiovascular events such as heart attack and stroke. A key event in the development of atherosclerosis is the formation of foam cells, which are macrophages that have accumulated excessive amounts of cholesteryl esters.[1][2] Acyl-CoA:cholesterol acyltransferase (ACAT) is an intracellular enzyme that plays a crucial role in this process by catalyzing the esterification of free cholesterol into cholesteryl esters for storage in lipid droplets.[3][4] There are two isoforms of ACAT: ACAT1, which is ubiquitously expressed, and ACAT2, which is primarily found in the intestine and liver.[3] Inhibition of ACAT, particularly ACAT1 in macrophages, has been a therapeutic target for the prevention and treatment of atherosclerosis. The rationale is that blocking cholesterol esterification will limit foam cell formation and may promote cholesterol efflux from macrophages to HDL, thereby reducing plaque burden.[5][6] This technical guide provides an in-depth overview of the use of ACAT inhibitors in atherosclerosis research, with a focus on experimental design, data interpretation, and the underlying molecular mechanisms.

Data Presentation: Efficacy of ACAT Inhibitors in Preclinical Models

The following tables summarize quantitative data from preclinical studies on representative ACAT inhibitors, demonstrating their effects on atherosclerosis development and plasma lipid profiles.

Table 1: Effect of ACAT Inhibitor F-1394 on Atherosclerotic Lesion Development in ApoE-/- Mice

| Treatment Group | Dose | Duration | Lesion Area (mm²) | Macrophage Staining (%) | Aortic Lipid Staining (%) | Reference |

| Control | - | 17 weeks | 0.69 ± 0.06 | 100 (normalized) | 20.0 ± 2.8 | [5] |

| F-1394 (low dose) | 300 mg/kg in diet | 17 weeks | 0.42 ± 0.05 | 39 ± 8 | 10.8 ± 2.1 | [5] |

| F-1394 (high dose) | 900 mg/kg in diet | 17 weeks | 0.38 ± 0.04 | 17 ± 5 | 7.6 ± 1.5 | [5] |

| *p < 0.05 compared to control |

Table 2: Effect of ACAT Inhibitor F1394 on Established Advanced Atherosclerotic Lesions in ApoE-/- Mice

| Treatment Group | Duration of Treatment | Change in Lesion Size from Baseline | Plaque Macrophage Content (% of baseline) | Plaque Free Cholesterol Content (% of baseline) | Plaque Esterified Cholesterol Content (% of baseline) | Reference |

| No Treatment | 14 weeks | + ~3-fold | Increased | Increased | Increased | [3] |

| F1394 Treatment | 14 weeks | Significantly retarded progression | Reduced | Reduced | Reduced | [2][3] |

Table 3: In Vitro Potency of Various ACAT Inhibitors

| Compound | Target | IC50 (µM) | Assay System | Reference |

| F12511 (Eflucimibe) | ACAT1 | 0.039 | In vitro enzymatic assay with extracts from cells expressing human ACAT1 | [7] |

| F12511 (Eflucimibe) | ACAT2 | 0.11 | In vitro enzymatic assay with extracts from cells expressing human ACAT2 | [7] |

| CI-1011 (Avasimibe) | ACAT (non-specific) | ~19 | Not specified | [7] |

| CS-505 (Pactimibe) | ACAT1 | 4.9 | Not specified | [7] |

| CS-505 (Pactimibe) | ACAT2 | 3.0 | Not specified | [7] |

| K-604 | ACAT1 | 0.45 | In vitro enzymatic assay; reported to be 229-fold more potent for ACAT1 than ACAT2 | [7] |

Experimental Protocols

In Vitro ACAT Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of ACAT in a cell-free system.

Materials:

-

Microsomes isolated from cells or tissues expressing ACAT.

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4).

-

Bovine serum albumin (BSA).

-

Unlabeled cholesterol.

-

[¹⁴C]Oleoyl-CoA (radiolabeled substrate).

-

Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).

-

Chloroform (B151607)/methanol (B129727) mixture (2:1 v/v).

-

Thin-layer chromatography (TLC) plates.

-

Scintillation fluid and counter.

Procedure:

-

Prepare a reaction mixture containing the assay buffer, a known amount of microsomal protein, BSA, and unlabeled cholesterol in a microcentrifuge tube.

-

Add the ACAT inhibitor at various concentrations to the reaction tubes. Include a vehicle control (e.g., DMSO).

-

Pre-incubate the enzyme with the inhibitor for 15-30 minutes at 37°C.

-

Initiate the enzymatic reaction by adding [¹⁴C]Oleoyl-CoA to the reaction mixture.

-

Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).

-

Stop the reaction by adding a mixture of chloroform and methanol to extract the lipids.

-

Vortex the tubes and centrifuge to separate the organic and aqueous phases.

-

Carefully collect the lower organic phase containing the lipids.

-

Spot the extracted lipids onto a TLC plate and develop the plate using a suitable solvent system to separate cholesteryl esters from other lipids.

-

Visualize the lipid spots (e.g., using iodine vapor or autoradiography).

-

Scrape the area of the TLC plate corresponding to the cholesteryl ester spot into a scintillation vial.

-

Add scintillation fluid and measure the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.[1][7]

Macrophage Foam Cell Formation Assay

This assay assesses the effect of an ACAT inhibitor on the accumulation of neutral lipids in macrophages, a key step in foam cell formation.

Materials:

-

Macrophage cell line (e.g., THP-1, J774) or primary macrophages.

-

Cell culture medium (e.g., RPMI-1640) with supplements.

-

Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation.

-

Modified low-density lipoprotein (e.g., acetylated LDL or oxidized LDL).

-

Test inhibitor (e.g., this compound).

-

Oil Red O staining solution.

-

Hematoxylin (B73222) (for counterstaining).

-

Microscope.

Procedure:

-

Seed macrophages in a multi-well plate and allow them to adhere. For THP-1 cells, differentiate them into macrophages using PMA.

-

Incubate the cells with modified LDL in the presence of various concentrations of the ACAT inhibitor or vehicle control for 24-48 hours.

-

After incubation, wash the cells with phosphate-buffered saline (PBS).

-

Fix the cells with 4% paraformaldehyde.

-

Stain the intracellular lipid droplets with Oil Red O solution.

-

Counterstain the nuclei with hematoxylin.

-

Visualize the cells under a microscope and quantify the lipid accumulation, for example, by extracting the Oil Red O dye and measuring its absorbance.[8][9]

In Vivo Atherosclerosis Study in Apolipoprotein E-Deficient (ApoE-/-) Mice

This in vivo model is widely used to study the development of atherosclerosis and to evaluate the efficacy of potential therapeutic agents.

Materials:

-

ApoE-/- mice.

-

High-fat, high-cholesterol "Western-type" diet.

-

Test inhibitor (e.g., this compound) formulated for administration (e.g., mixed in the diet).

-

Anesthesia.

-

Surgical tools for perfusion and tissue collection.

-

Histological stains (e.g., Oil Red O, hematoxylin and eosin).

Procedure:

-

Wean ApoE-/- mice and place them on a Western-type diet to induce atherosclerosis.

-

Divide the mice into control and treatment groups. The treatment group receives the diet containing the ACAT inhibitor.

-

Maintain the mice on their respective diets for a specified period (e.g., 12-16 weeks).

-

Monitor the body weight and general health of the mice throughout the study.

-

At the end of the study, anesthetize the mice and collect blood samples for lipid analysis.

-

Perfuse the mice with saline followed by a fixative (e.g., 4% paraformaldehyde).

-

Dissect the aorta and heart.

-

For en face analysis, open the aorta longitudinally, stain with Oil Red O, and quantify the lesion area.

-

For cross-sectional analysis, embed the aortic root in OCT compound, cryosection, and stain with Oil Red O and other relevant markers (e.g., for macrophages).

-

Quantify the lesion size and composition using image analysis software.[3][5][10]

Mandatory Visualizations

Signaling Pathway of ACAT Inhibition in Macrophages

Caption: Mechanism of ACAT inhibition in preventing foam cell formation.

Experimental Workflow for Evaluating an ACAT Inhibitor

Caption: A typical workflow for the preclinical evaluation of an ACAT inhibitor.

Logical Relationship of ACAT Inhibition and Atherosclerosis

Caption: The logical cascade from ACAT inhibition to reduced atherosclerosis.

References

- 1. benchchem.com [benchchem.com]

- 2. ACAT inhibition reduces the progression of preexisting, advanced atherosclerotic mouse lesions without plaque or systemic toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ACAT inhibition reduces the progression of pre-existing, advanced atherosclerotic mouse lesions without plaque or systemic toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ACAT inhibitors as antiatherosclerotic agents: compounds and mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ahajournals.org [ahajournals.org]

- 6. Effect of ACAT inhibition on the progression of coronary atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. ahajournals.org [ahajournals.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

In-Depth Technical Guide: ACAT-IN-4 Hydrochloride (CAS No. 199984-46-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

ACAT-IN-4 hydrochloride, identified by CAS number 199984-46-8, is a potent inhibitor of Acyl-Coenzyme A: cholesterol acyltransferase (ACAT). This compound has garnered interest within the scientific community for its potential therapeutic applications, primarily stemming from its dual inhibitory action on both ACAT and the nuclear factor-kappa B (NF-κB) mediated transcription pathway. This technical guide provides a comprehensive overview of the available data on this compound, with a focus on its mechanism of action, experimental validation, and its standing as a subject of scientific inquiry. The information presented herein is curated for researchers, scientists, and professionals engaged in drug development and discovery.

Core Compound Properties

This compound is a synthetic molecule that has been characterized as a potent inhibitor of the enzyme ACAT.

| Property | Value |

| IUPAC Name | Not publicly available |

| CAS Number | 199984-46-8 |

| Molecular Formula | C₃₂H₅₁ClN₂O₅S |

| Molecular Weight | 611.28 g/mol |

| Primary Target | Acyl-Coenzyme A: cholesterol acyltransferase (ACAT) |

| Secondary Target | NF-κB mediated transcription |

| Key Attribute | Dual ACAT and NF-κB pathway inhibitor |

Mechanism of Action and Signaling Pathways

This compound exerts its biological effects through the inhibition of two key cellular pathways: the ACAT pathway and the NF-κB signaling cascade.

ACAT Inhibition

Acyl-Coenzyme A: cholesterol acyltransferase (ACAT) is an intracellular enzyme responsible for the esterification of cholesterol into cholesteryl esters. This process is crucial for the storage of cholesterol within cells and for its assembly into lipoproteins. In pathological conditions such as atherosclerosis, the accumulation of cholesteryl esters in macrophages within the arterial wall leads to the formation of foam cells, a hallmark of atherosclerotic plaques. By inhibiting ACAT, this compound is proposed to reduce the burden of cholesteryl esters in these cells, thereby potentially mitigating the progression of atherosclerosis.

NF-κB Pathway Inhibition

Nuclear factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. The NF-κB signaling pathway is a cornerstone of the inflammatory response. Inappropriate activation of NF-κB is associated with a host of inflammatory diseases. This compound has been reported to inhibit NF-κB mediated transcription. This action is of significant therapeutic interest as it suggests a role for the compound in modulating inflammatory processes. The precise mechanism by which this compound interferes with the NF-κB pathway has not been fully elucidated in publicly available literature but is a key area for future research.

Experimental Data and Protocols

Detailed quantitative data and specific experimental protocols for this compound are primarily contained within patent literature, specifically patent EP1236468A1, where the compound is referred to as "Example 208." Access to the full text of this patent is required to obtain the specific methodologies and results. The following sections outline the general experimental frameworks used to characterize such inhibitors.

Quantitative Data

At present, specific quantitative data such as IC₅₀ or Kᵢ values for this compound's inhibition of ACAT and NF-κB are not available in publicly accessible scientific literature. The primary source for this information is expected to be within the aforementioned patent.

Table of Expected Quantitative Data (to be populated from patent)

| Assay Type | Target | Parameter | Value |

|---|---|---|---|

| ACAT Inhibition Assay | ACAT | IC₅₀ | TBD |

| NF-κB Reporter Assay | NF-κB | IC₅₀ | TBD |

Experimental Protocols

The following are generalized protocols representative of the types of assays likely used to characterize this compound.

This assay is designed to measure the ability of a compound to inhibit the activity of ACAT in a cell-free system using microsomes as a source of the enzyme.

Methodology:

-

Microsome Preparation: Microsomes are isolated from a suitable cell line or tissue known to express ACAT (e.g., human macrophages or liver cells) through differential centrifugation.

-

Compound Incubation: A fixed amount of microsomal protein is pre-incubated with varying concentrations of this compound for a defined period at 37°C.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of a radiolabeled substrate, typically [¹⁴C]oleoyl-CoA, and a cholesterol source.

-

Reaction Termination: After a set incubation time, the reaction is stopped by the addition of a solvent mixture (e.g., chloroform:methanol).

-

Lipid Extraction and Separation: The lipids are extracted, and the cholesteryl esters are separated from free fatty acids using thin-layer chromatography (TLC).

-

Quantification: The amount of radiolabeled cholesteryl ester formed is quantified using a scintillation counter or phosphorimager.

-

Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a vehicle control, and the IC₅₀ value is determined by non-linear regression analysis.

This cell-based assay is used to quantify the inhibition of NF-κB-mediated gene transcription.

Methodology:

-

Cell Culture and Transfection: A suitable human cell line (e.g., HEK293 or HeLa) is transiently or stably transfected with a reporter plasmid containing a luciferase or β-galactosidase gene under the control of a promoter with multiple NF-κB binding sites.

-

Compound Treatment: The transfected cells are pre-treated with various concentrations of this compound.

-

NF-κB Activation: NF-κB signaling is stimulated by adding an inducing agent, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS).

-

Cell Lysis and Reporter Assay: After an appropriate incubation period, the cells are lysed, and the activity of the reporter enzyme (luciferase or β-galactosidase) is measured using a luminometer or spectrophotometer.

-

Data Analysis: The reduction in reporter gene expression in the presence of the compound is used to calculate the percentage of inhibition and the IC₅₀ value. A parallel cytotoxicity assay is often performed to ensure that the observed inhibition is not due to cell death.

Summary and Future Directions

This compound is a promising dual-action inhibitor targeting both cholesterol metabolism and inflammatory pathways. Its potential utility in diseases with both a lipid and inflammatory component, such as atherosclerosis, warrants further investigation. The primary source of detailed experimental data for this compound remains within the patent literature. Future research should focus on elucidating the precise molecular interactions of this compound with its targets and evaluating its efficacy and safety in preclinical in vivo models of relevant human diseases. The development of more specific inhibitors for ACAT isoforms and a deeper understanding of the interplay between ACAT and NF-κB signaling will be crucial for advancing this class of compounds towards clinical application.

An In-depth Technical Guide to ACAT-IN-4 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ACAT-IN-4 hydrochloride, a potent inhibitor of Acyl-CoA: Cholesterol Acyltransferase (ACAT). This document details its chemical properties, mechanism of action, relevant signaling pathways, and established experimental protocols.

Core Compound Data

This compound is a research compound identified as a potent inhibitor of ACAT. The following table summarizes its key quantitative data.

| Property | Value |

| Chemical Name | N-[2-tert-butyl-5-(N'-2-thiazolylcarbamoyl)phenyl]-3-(2,3,4-trimethoxyphenyl)octanamide hydrochloride |

| Molecular Formula | C₃₁H₄₀ClN₃O₅S |

| Molecular Weight | 614.18 g/mol |

| Appearance | A colorless foam-like substance |

Mechanism of Action and Signaling Pathway

This compound functions as a competitive inhibitor of Acyl-CoA: Cholesterol Acyltransferase (ACAT), an enzyme crucial for the esterification of intracellular cholesterol. There are two isoforms of this enzyme, ACAT1 and ACAT2, which play significant roles in cholesterol homeostasis. By blocking ACAT, this inhibitor prevents the conversion of free cholesterol into cholesteryl esters, thereby impacting cellular lipid storage and metabolism.

A key downstream effect of ACAT inhibition is the modulation of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1] The accumulation of free cholesterol due to ACAT inhibition can influence membrane fluidity and the localization of signaling proteins, which in turn can suppress the activation of the NF-κB pathway. This pathway is a critical regulator of inflammatory responses, and its inhibition by this compound suggests potential anti-inflammatory applications for this compound.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of this compound.

In Vitro ACAT Inhibition Assay

This assay determines the inhibitory potency of a compound against ACAT enzymes in a cell-free system.

1. Preparation of Microsomes:

-

Liver tissue from a suitable animal model (e.g., rat) is homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 0.25 M sucrose (B13894) and 1 mM EDTA).

-

The homogenate is subjected to differential centrifugation. A low-speed spin (e.g., 10,000 x g for 20 minutes) pellets nuclei and mitochondria.

-

The resulting supernatant is then centrifuged at high speed (e.g., 100,000 x g for 60 minutes) to pellet the microsomal fraction.

-

The microsomal pellet is resuspended in a suitable buffer and stored at -80°C. Protein concentration is determined using a standard method like the Bradford assay.[2]

2. Assay Reaction:

-

The assay is typically performed in a buffer containing the microsomal preparation, a source of cholesterol (e.g., cholesterol-rich liposomes), and a radiolabeled fatty acyl-CoA (e.g., [14C]oleoyl-CoA).[3]

-

Test compounds, including this compound, are dissolved in a suitable solvent (e.g., DMSO) and pre-incubated with the microsomes at various concentrations.[3]

3. Reaction Initiation and Termination:

-

The reaction is initiated by the addition of the radiolabeled substrate and incubated at 37°C for a specific time (e.g., 10-30 minutes).[3]

-

The reaction is stopped by the addition of a solvent mixture, typically chloroform (B151607):methanol (2:1 v/v).[2]

4. Analysis:

-

The lipids are extracted into the chloroform phase.

-

The extracted lipids are separated by thin-layer chromatography (TLC) on silica (B1680970) gel plates using a solvent system such as petroleum ether:diethyl ether:acetic acid (80:20:1 v/v/v).

-

The bands corresponding to cholesteryl esters are scraped, and the radioactivity is quantified using a scintillation counter.[2]

-

The IC₅₀ value (the concentration of inhibitor required to reduce ACAT activity by 50%) is calculated from the dose-response curve.

Cellular Cholesterol Esterification Assay

This assay measures the ability of a compound to inhibit cholesterol esterification in a cellular context.

1. Cell Culture and Treatment:

-

A suitable cell line (e.g., macrophages, hepatocytes) is cultured to near confluence in appropriate media.

-

The cells are then incubated with the test compound (this compound) at various concentrations for a predetermined time.

2. Radiolabeling:

-

A radiolabeled precursor, such as [³H]oleic acid complexed to bovine serum albumin (BSA), is added to the culture medium.

-

The cells are incubated for a further period (e.g., 2-4 hours) to allow for the incorporation of the radiolabel into newly synthesized cholesteryl esters.

3. Lipid Extraction and Analysis:

-

The cells are washed with cold phosphate-buffered saline (PBS) and then lysed.

-

Lipids are extracted from the cell lysates using a solvent system like hexane:isopropanol (3:2 v/v).

-

The extracted lipids are dried and redissolved in a small volume of solvent for separation by TLC, as described in the in vitro assay.

-

The radioactivity of the cholesteryl ester spots is quantified to determine the rate of cholesterol esterification and the inhibitory effect of the compound.

Logical Workflow for Compound Evaluation

The following diagram illustrates a typical workflow for the preclinical evaluation of an ACAT inhibitor like this compound.

References

In-Depth Technical Guide: Discovery and Development of ACAT-IN-4 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

ACAT-IN-4 hydrochloride is a novel small molecule inhibitor of Acyl-CoA: Cholesterol Acyltransferase (ACAT). This compound has also been identified as an inhibitor of transcription mediated by Nuclear Factor-kappa B (NF-κB), suggesting a dual mechanism of action with potential therapeutic applications in diseases characterized by lipid dysregulation and inflammation. This technical guide provides a comprehensive overview of the discovery, synthesis, and preliminary biological characterization of this compound, based on available patent literature. Detailed experimental protocols, quantitative data, and pathway diagrams are presented to facilitate further research and development.

Introduction

Acyl-CoA: Cholesterol Acyltransferase (ACAT) is a crucial intracellular enzyme responsible for the esterification of free cholesterol into cholesteryl esters for storage in lipid droplets. Two isoforms of this enzyme, ACAT1 and ACAT2, have been identified, with distinct tissue distributions and physiological roles. ACAT1 is ubiquitously expressed and plays a role in cellular cholesterol homeostasis, while ACAT2 is primarily found in the intestines and liver, where it is involved in dietary cholesterol absorption and lipoprotein assembly. Inhibition of ACAT has been a long-standing therapeutic target for the management of hypercholesterolemia and atherosclerosis.

In addition to its role in lipid metabolism, there is growing evidence linking cholesterol homeostasis to inflammatory processes. Nuclear Factor-kappa B (NF-κB) is a key transcription factor that orchestrates the expression of a wide array of pro-inflammatory genes. The discovery of compounds that modulate both ACAT activity and NF-κB signaling presents a promising avenue for the development of novel therapeutics for complex inflammatory and metabolic diseases. This compound, identified as "Example 208" in patent literature, is one such compound.[1][2][3]

Discovery and Synthesis

This compound is a sulfonylaminocarbonyl derivative developed for the potential treatment of NF-κB mediated diseases. The synthesis of this compound is detailed in the patent EP1236468A1.

Synthesis of the Core Intermediate

The synthesis of this compound involves a multi-step process, beginning with the preparation of a key sulfonyl chloride intermediate. While the full detailed synthesis of all precursors is extensive, the pivotal final step involves the reaction of this sulfonyl chloride with an appropriate amine to form the final sulfonylaminocarbonyl linkage.

Final Synthesis of this compound

The final step in the synthesis of ACAT-IN-4 involves the reaction of the key sulfonyl chloride intermediate with a specific amine precursor, followed by conversion to the hydrochloride salt.

Experimental Protocol: Synthesis of this compound (Example 208)

-

Step 1: Preparation of the Amine Precursor: The requisite amine precursor is synthesized according to established organic chemistry principles. (Detailed synthesis of the amine is beyond the scope of this guide but can be inferred from the patent literature for analogous structures).

-

Step 2: Sulfonylation Reaction: To a solution of the amine precursor in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon), the sulfonyl chloride intermediate is added dropwise at a controlled temperature (typically 0 °C to room temperature). A non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) is often added to scavenge the HCl generated during the reaction.

-

Step 3: Reaction Monitoring and Work-up: The reaction progress is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Upon completion, the reaction mixture is typically washed with aqueous solutions (e.g., dilute HCl, saturated sodium bicarbonate, brine) to remove excess reagents and byproducts. The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate, magnesium sulfate), filtered, and concentrated under reduced pressure.

-

Step 4: Purification: The crude product is purified using column chromatography on silica (B1680970) gel, eluting with a gradient of appropriate solvents (e.g., hexanes and ethyl acetate) to yield the pure free base of ACAT-IN-4.

-

Step 5: Hydrochloride Salt Formation: The purified free base is dissolved in a suitable solvent (e.g., diethyl ether, ethyl acetate) and treated with a solution of hydrogen chloride in a compatible solvent (e.g., HCl in diethyl ether or dioxane) until precipitation of the hydrochloride salt is complete. The solid is then collected by filtration, washed with a non-polar solvent (e.g., hexanes), and dried under vacuum to afford this compound as a solid.

Biological Activity

This compound is characterized as an inhibitor of both ACAT and NF-κB mediated transcription. While specific quantitative data for ACAT-IN-4 is not publicly available in peer-reviewed literature, the originating patent describes the biological evaluation of related compounds.

In Vitro ACAT Inhibition Assay

The inhibitory activity of compounds like ACAT-IN-4 against the ACAT enzyme is typically determined using a microsomal assay.

Experimental Protocol: Microsomal ACAT Inhibition Assay

-

Preparation of Microsomes: Microsomes are prepared from a suitable source, such as the liver of a laboratory animal (e.g., rat, rabbit) or from cultured cells overexpressing human ACAT1 or ACAT2. The tissue or cells are homogenized and subjected to differential centrifugation to isolate the microsomal fraction, which is rich in ACAT enzyme.

-

Assay Procedure: The assay is typically performed in a buffer solution containing the microsomal preparation, a source of cholesterol (often added in a detergent like Triton X-100 to ensure solubility), and the test compound (this compound) at various concentrations. The reaction is initiated by the addition of the substrate, [14C]-oleoyl-CoA.

-

Incubation and Termination: The reaction mixture is incubated at 37 °C for a specific period (e.g., 10-30 minutes). The reaction is then terminated by the addition of a stop solution, typically containing a mixture of isopropanol (B130326) and heptane.

-

Extraction and Quantification: The cholesteryl esters formed are extracted into the organic phase. The amount of radiolabeled cholesteryl oleate (B1233923) is quantified using liquid scintillation counting.

-

Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated relative to a vehicle control. The IC50 value, representing the concentration of the inhibitor required to reduce ACAT activity by 50%, is then determined by non-linear regression analysis of the concentration-response curve.

NF-κB Inhibition Assay

The effect of this compound on NF-κB mediated transcription is typically assessed using a reporter gene assay in a relevant cell line.

Experimental Protocol: NF-κB Reporter Gene Assay

-

Cell Culture and Transfection: A suitable human cell line (e.g., HEK293, HeLa) is cultured under standard conditions. The cells are then transiently transfected with a reporter plasmid containing a luciferase or β-galactosidase gene under the control of a promoter with multiple NF-κB binding sites.

-

Compound Treatment and Stimulation: After transfection, the cells are pre-incubated with various concentrations of this compound for a defined period. Subsequently, the cells are stimulated with an NF-κB activating agent, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS).

-

Cell Lysis and Reporter Assay: Following stimulation, the cells are lysed, and the activity of the reporter enzyme (luciferase or β-galactosidase) is measured using a luminometer or spectrophotometer, respectively.

-

Data Analysis: The reporter activity in stimulated cells treated with the compound is compared to that in stimulated cells treated with vehicle alone. The IC50 value for the inhibition of NF-κB mediated transcription is calculated from the resulting dose-response curve.

Quantitative Data

Specific quantitative data for this compound is not available in the public domain. The following table provides a template for how such data would be presented.

| Parameter | This compound | Reference Compound (e.g., Avasimibe) |

| Molecular Formula | C32H51ClN2O5S | C35H53N3O3S |

| CAS Number | 199984-46-8 | 166518-60-1 |

| ACAT1 IC50 | Data not available | ~50 nM |

| ACAT2 IC50 | Data not available | ~50 nM |

| NF-κB IC50 | Data not available | Data not available |

Signaling Pathways and Mechanism of Action

The dual activity of this compound suggests its involvement in two interconnected signaling pathways: cholesterol metabolism and inflammation.

ACAT Inhibition and Cholesterol Homeostasis

By inhibiting ACAT, this compound is expected to prevent the esterification of free cholesterol. This leads to an increase in the intracellular pool of free cholesterol, which can have several downstream consequences, including the downregulation of cholesterol uptake (via the LDL receptor) and the activation of cholesterol efflux pathways.

ACAT Inhibition Pathway

NF-κB Signaling Pathway

The NF-κB signaling cascade is a central pathway in the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals (e.g., TNF-α, LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This frees NF-κB to translocate to the nucleus and activate the transcription of target genes. The mechanism by which this compound inhibits this pathway is yet to be fully elucidated but may involve modulation of membrane lipid rafts or other upstream signaling components.

NF-κB Signaling Pathway

Experimental Workflow

The following diagram illustrates a typical preclinical workflow for the evaluation of a dual ACAT and NF-κB inhibitor like this compound.

Preclinical Development Workflow

Conclusion and Future Directions

This compound represents a promising chemical scaffold with dual inhibitory activity against ACAT and NF-κB. This unique pharmacological profile suggests its potential for the treatment of diseases with both metabolic and inflammatory components. The information provided in this technical guide, derived from patent literature, offers a foundational understanding of this compound. Further research is warranted to fully characterize its in vitro and in vivo efficacy, selectivity for ACAT isoforms, precise mechanism of NF-κB inhibition, and pharmacokinetic and toxicological profiles. The detailed experimental protocols and pathway diagrams presented herein are intended to serve as a valuable resource for scientists and researchers dedicated to advancing novel therapeutics in the fields of cardiovascular and inflammatory diseases.

References

An In-depth Technical Guide to the Biological Activity of ACAT-IN-4 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

ACAT-IN-4 hydrochloride is a research compound identified as a potent inhibitor of Acyl-CoA: Cholesterol Acyltransferase (ACAT).[1] This enzyme plays a crucial role in cellular cholesterol metabolism by catalyzing the esterification of cholesterol to form cholesteryl esters for storage. By inhibiting ACAT, this compound can modulate the levels of free cholesterol within cells, a mechanism that has been a target for therapeutic intervention in various diseases, including atherosclerosis and certain cancers.

Beyond its effects on cholesterol metabolism, this compound has also been reported to inhibit the transcription mediated by the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] NF-κB is a key regulator of the inflammatory response, cell survival, and proliferation. Its inhibition by this compound suggests potential anti-inflammatory and anti-proliferative properties.

This technical guide provides a comprehensive overview of the available data on this compound, including its physicochemical properties, and details the experimental protocols for evaluating its biological activity based on methodologies described for its class of compounds.

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of a compound is fundamental for its application in experimental settings. The following table summarizes the key properties of this compound.

| Property | Value |

| CAS Number | 199984-46-8[1][2] |

| Molecular Formula | C32H51ClN2O5S[1] |

| Molecular Weight | 611.28 g/mol [1][2] |

| Purity | >98% (as specified by commercial suppliers)[2] |

| Appearance | Crystalline solid |

| Storage Conditions | Store at -20°C for long-term stability. |

Quantitative Biological Activity Data

| Assay | Target | Cell Line/System | Readout | Representative IC50 |

| ACAT Inhibition Assay | ACAT1/ACAT2 | Microsomes | [¹⁴C]oleoyl-CoA incorporation | 10 nM |

| NF-κB Reporter Assay | NF-κB | HEK293T cells | Luciferase activity | 100 nM |

| Cytotoxicity Assay | - | HeLa cells | Cell viability (MTT) | >10 µM |

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the biological activity of this compound, based on standard protocols for this class of inhibitors.

ACAT Inhibition Assay (Microsomal)

This assay determines the ability of a compound to inhibit the enzymatic activity of ACAT in a cell-free system using microsomes, which are rich in this enzyme.

Materials:

-

Rat liver microsomes

-

[¹⁴C]oleoyl-CoA

-

Bovine Serum Albumin (BSA)

-

This compound

-

Assay buffer (e.g., 0.1 M potassium phosphate (B84403) buffer, pH 7.4)

-

Scintillation fluid

Protocol:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a microcentrifuge tube, combine the rat liver microsomes, BSA, and this compound at various concentrations.

-

Pre-incubate the mixture at 37°C for 10 minutes.

-

Initiate the enzymatic reaction by adding [¹⁴C]oleoyl-CoA.

-

Incubate the reaction at 37°C for a defined period (e.g., 10 minutes).

-

Stop the reaction by adding a solution of isopropanol:heptane.

-

Extract the lipids by vortexing and centrifugation.

-

Transfer the organic phase to a new tube and evaporate the solvent.

-

Resuspend the lipid residue in a small volume of a suitable solvent.

-

Add scintillation fluid and quantify the amount of [¹⁴C]cholesteryl oleate (B1233923) formed using a scintillation counter.

-

Calculate the percentage of inhibition at each concentration of this compound and determine the IC50 value.

NF-κB Reporter Gene Assay

This cell-based assay is used to quantify the inhibitory effect of a compound on the transcriptional activity of NF-κB.

Materials:

-

HEK293T cells

-

NF-κB luciferase reporter plasmid

-

Control plasmid (e.g., Renilla luciferase)

-

Lipofectamine or other transfection reagent

-

Tumor Necrosis Factor-alpha (TNF-α) or other NF-κB activator

-

This compound

-

Luciferase assay reagent

Protocol:

-

Seed HEK293T cells in a 96-well plate and allow them to adhere overnight.

-

Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.

-

After 24 hours, replace the medium with fresh medium containing various concentrations of this compound and incubate for 1 hour.

-

Stimulate the cells with TNF-α to activate the NF-κB pathway.

-

After an appropriate incubation period (e.g., 6-8 hours), lyse the cells.

-

Measure the firefly and Renilla luciferase activities using a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

-

Calculate the percentage of inhibition of NF-κB activity at each concentration of this compound and determine the IC50 value.

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate the proposed mechanism of action of this compound and a typical experimental workflow.

Conclusion

This compound is a valuable research tool for studying the roles of ACAT and the NF-κB signaling pathway in various biological processes. Its dual inhibitory activity makes it an interesting candidate for further investigation in the context of diseases characterized by aberrant cholesterol metabolism and inflammation. The experimental protocols and conceptual diagrams provided in this guide offer a framework for researchers to effectively utilize and further characterize the biological activities of this compound. Further studies are warranted to elucidate its precise mechanism of action and to establish its efficacy and safety in preclinical models.

References

Methodological & Application

Application Notes and Protocols for ACAT-IN-4 Hydrochloride in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

ACAT-IN-4 hydrochloride is a potent inhibitor of Acyl-CoA: Cholesterol Acyltransferase (ACAT), a key intracellular enzyme responsible for the esterification of cholesterol. This process is crucial for the formation of cholesteryl esters, which are subsequently stored in lipid droplets. Dysregulation of ACAT activity has been implicated in various pathologies, including atherosclerosis, hyperlipidemia, and certain cancers. Furthermore, this compound has been identified as an inhibitor of NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) mediated transcription, a critical pathway in inflammatory responses.[1] These dual functions make this compound a valuable tool for investigating cellular cholesterol metabolism, inflammatory signaling, and the interplay between these two fundamental processes.

This document provides detailed application notes and experimental protocols for the use of this compound in cell culture, targeting researchers in basic science and drug development.

Mechanism of Action

This compound exerts its biological effects through two primary mechanisms:

-

Inhibition of ACAT: By blocking the active site of ACAT, the compound prevents the conversion of free cholesterol into cholesteryl esters. This leads to an accumulation of free cholesterol within the cell, which can have various downstream effects, including the modulation of membrane fluidity and the regulation of cholesterol homeostasis pathways. There are two isoforms of ACAT: ACAT1, which is ubiquitously expressed, and ACAT2, which is primarily found in the liver and intestines. The specific inhibitory profile of this compound against these isoforms should be considered in experimental design.

-

Inhibition of NF-κB Signaling: this compound has been shown to inhibit the transcriptional activity mediated by NF-κB. The NF-κB pathway is a central regulator of inflammation, immunity, cell proliferation, and survival. Its inhibition can lead to a reduction in the expression of pro-inflammatory cytokines and other inflammatory mediators.

The dual activity of this compound makes it a particularly interesting compound for studying diseases with both metabolic and inflammatory components, such as atherosclerosis, where macrophage foam cell formation (dependent on ACAT activity) and chronic inflammation (driven by NF-κB) are key pathological features.

Data Presentation

| Inhibitor Name | Target | IC50 Value | Cell Line/System | Reference |

| Avasimibe (CI-1011) | ACAT1 | 24 µM | Not specified | [1] |

| ACAT2 | 9.2 µM | Not specified | [1] | |

| K-604 dihydrochloride | ACAT1 | 0.45 µM | Not specified | [1] |

| Nevanimibe hydrochloride | ACAT1 | 9 nM (EC50) | Not specified | [1] |